Cas no 10223-69-5 (Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)-)
10223-69-5 structure
Product Name:Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:10223-69-5
MF:C9H8F3N3O4
MW:279.17273235321
CID:1135216
Update Time:2024-07-26
Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)-
- 2,6-DINITRO-N-ETHYL-4-(TRIFLUOROMETHYL)ANILINE
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- Inchi: 1S/C9H8F3N3O4/c1-2-13-8-6(14(16)17)3-5(9(10,11)12)4-7(8)15(18)19/h3-4,13H,2H2,1H3
- InChI-sleutel: DOOFIWHGCPBLOA-UHFFFAOYSA-N
- LACHT: C1(NCC)=C([N+]([O-])=O)C=C(C(F)(F)F)C=C1[N+]([O-])=O
Berekende eigenschappen
- Exacte massa: 279.04674
- Monoisotopische massa: 279.047
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 104A^2
Experimentele eigenschappen
- Dichtheid: 1.528±0.06 g/cm3(Predicted)
- Smeltpunt: 71-73 °C
- Kookpunt: 321.6±42.0 °C(Predicted)
- PSA: 98.31
- LogboekP: 4.07300
- pka: -7.25±0.50(Predicted)
Benzenamine, N-ethyl-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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